Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester
Brand Name: Vulcanchem
CAS No.: 28143-79-5
VCID: VC16239159
InChI: InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2
SMILES:
Molecular Formula: C9H7F3O3S
Molecular Weight: 252.21 g/mol

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester

CAS No.: 28143-79-5

Cat. No.: VC16239159

Molecular Formula: C9H7F3O3S

Molecular Weight: 252.21 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester - 28143-79-5

Specification

CAS No. 28143-79-5
Molecular Formula C9H7F3O3S
Molecular Weight 252.21 g/mol
IUPAC Name 1-phenylethenyl trifluoromethanesulfonate
Standard InChI InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2
Standard InChI Key GJOJDWJQGXPCPJ-UHFFFAOYSA-N
Canonical SMILES C=C(C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester has the molecular formula C₉H₇F₃O₃S and a molecular weight of 252.21 g/mol. Its IUPAC name, 1-phenylethenyl trifluoromethanesulfonate, reflects the esterification of trifluoromethanesulfonic acid with a 1-phenylethenol derivative. The compound’s structure features a vinylphenyl group (C₆H₅-CH=CH-) bonded to the sulfonate oxygen, while the trifluoromethyl (-CF₃) group enhances the electrophilicity of the sulfur center.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number28143-79-5
Molecular FormulaC₉H₇F₃O₃S
Molecular Weight252.21 g/mol
IUPAC Name1-Phenylethenyl trifluoromethanesulfonate
InChIInChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2
InChI KeyGJOJDWJQGXPCP

The triflate group (-OSO₂CF₃) is a superior leaving group compared to conventional sulfonates due to the electron-withdrawing effect of the three fluorine atoms, which stabilize the transition state during substitution reactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-phenylvinyl trifluoromethanesulfonate typically involves the reaction of 1-phenylethenol with trifluoromethanesulfonic anhydride under controlled conditions. A key challenge is maintaining anhydrous conditions to prevent hydrolysis of the reactive triflate intermediate. Purification steps often include fractional distillation or recrystallization from non-polar solvents to isolate the ester in high yields.

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The compound’s primary application lies in facilitating Sₙ2-type nucleophilic substitutions, where the triflate group acts as a leaving group. For instance, in palladium-catalyzed cross-coupling reactions, 1-phenylvinyl triflate can transfer the vinylphenyl moiety to aryl or alkyl nucleophiles, enabling the construction of carbon-carbon bonds in complex molecules.

Catalytic Cyclizations

In transition metal-catalyzed cyclizations, this triflate ester serves as a substrate for forming heterocyclic compounds. For example, intramolecular Heck reactions using 1-phenylvinyl triflate yield indene derivatives, which are intermediates in pharmaceuticals and agrochemicals.

Polymer Chemistry

The vinyl group in the ester participates in radical polymerization, forming polystyrene analogs with sulfonate side chains. These polymers exhibit enhanced thermal stability and solubility in polar solvents, making them suitable for ion-exchange membranes.

Future Research Directions

Expanding Synthetic Utility

Recent advancements in photoredox catalysis could leverage the redox properties of the triflate group for C-H functionalization reactions. Additionally, computational studies predicting the ester’s reactivity in non-polar solvents could unlock new pathways for asymmetric synthesis.

Environmental Impact Mitigation

Research into biodegradable alternatives to perfluorinated sulfonates is critical, given the environmental persistence of trifluoromethyl groups. Enzymatic hydrolysis pathways for 1-phenylvinyl triflate are under investigation to reduce ecological footprints.

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